molecular formula C13H24N2 B5013443 (bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine

(bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine

Cat. No. B5013443
M. Wt: 208.34 g/mol
InChI Key: GHRVLKSXCNMHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine is a chemical compound that has been widely researched for its potential applications in various areas of science.

Mechanism of Action

The exact mechanism of action of the bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and protect against oxidative stress in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using the bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine in lab experiments is its high potency and specificity. This makes it an ideal candidate for studying the mechanisms of various diseases. However, one of the main limitations of using this chemical compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on the bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine. One of the most promising areas of research is in the development of new therapeutic agents for the treatment of various diseases. Other areas of research include the study of its mechanism of action, the development of new synthesis methods, and the investigation of its potential applications in other areas of science.

Synthesis Methods

The bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-bromo-5-chloromethylbicyclo[2.2.1]hept-2-ene with lithium diisopropylamide (LDA) to form the corresponding organolithium intermediate. This intermediate is then reacted with N,N-dimethylaminoethyl chloride to form the desired product.

Scientific Research Applications

The bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been widely researched for its potential applications in various areas of science. One of the most promising applications of this chemical compound is in the field of medicinal chemistry. Studies have shown that it has the potential to be used as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N'-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-14(2)6-7-15(3)10-13-9-11-4-5-12(13)8-11/h4-5,11-13H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRVLKSXCNMHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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